molecular formula C23H21N3OS2 B14156971 11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 5915-65-1

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B14156971
CAS No.: 5915-65-1
M. Wt: 419.6 g/mol
InChI Key: VEHRVMOQEXMZCT-UHFFFAOYSA-N
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Description

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This reaction results in the formation of the tricyclic core structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription.

Comparison with Similar Compounds

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

CAS No.

5915-65-1

Molecular Formula

C23H21N3OS2

Molecular Weight

419.6 g/mol

IUPAC Name

11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C23H21N3OS2/c1-15-7-9-17(10-8-15)26-22(27)20-18-11-12-25(13-16-5-3-2-4-6-16)14-19(18)29-21(20)24-23(26)28/h2-10H,11-14H2,1H3,(H,24,28)

InChI Key

VEHRVMOQEXMZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)CC5=CC=CC=C5

Origin of Product

United States

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